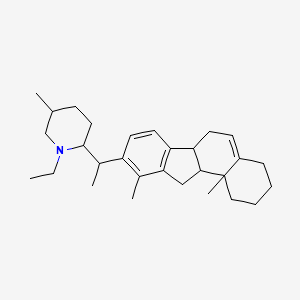
N-Ethyl-desoxy-veratramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Ethyl-desoxy-veratramine involves a series of chemical reactions starting from dehydro-epi-androsterone . The synthetic route includes a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/(bis-)cyclization sequence to establish the (E)/F-ring moiety . This method is efficient and scalable, providing gram quantities of the target compound .
Chemical Reactions Analysis
N-Ethyl-desoxy-veratramine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Ethyl-desoxy-veratramine has several scientific research applications. It is used in the development and validation of analytical methods, particularly for Abbreviated New Drug Applications (ANDA) . Additionally, it serves as a reference standard in quality control applications . In the field of medicinal chemistry, it is used to study the biological activities of isosteroidal alkaloids .
Mechanism of Action
The mechanism of action of N-Ethyl-desoxy-veratramine involves its interaction with specific molecular targets and pathways. It exhibits a characteristic excitatory action on the central nervous system, producing both tremor and a “struggling” behavior . This behavioral excitation is accompanied by changes in serotonin content in the hypothalamus .
Comparison with Similar Compounds
N-Ethyl-desoxy-veratramine is structurally similar to other isosteroidal alkaloids such as veratramine and cyclopamine . These compounds share a common C-nor-D-homo steroid skeleton and exhibit various biological activities, including analgesic, anticancer, antitussive, and insecticidal effects . this compound is unique in its specific molecular structure and its applications in analytical method development and validation .
Properties
Molecular Formula |
C29H43N |
|---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
2-[1-(10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-1-ethyl-5-methylpiperidine |
InChI |
InChI=1S/C29H43N/c1-6-30-18-19(2)10-15-28(30)21(4)23-13-14-24-25-12-11-22-9-7-8-16-29(22,5)27(25)17-26(24)20(23)3/h11,13-14,19,21,25,27-28H,6-10,12,15-18H2,1-5H3 |
InChI Key |
UYJUPIRNDSRRHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(CCC1C(C)C2=C(C3=C(C=C2)C4CC=C5CCCCC5(C4C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
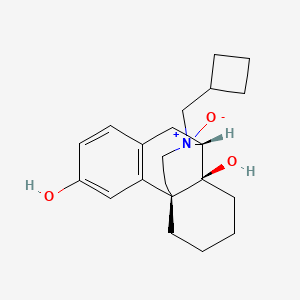
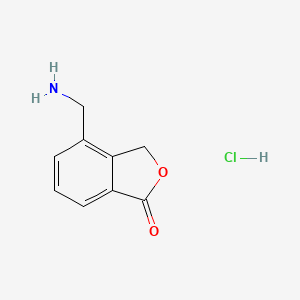
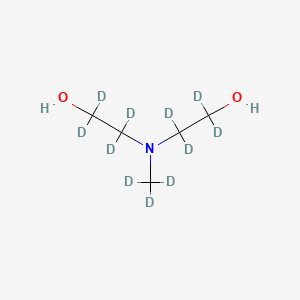
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)

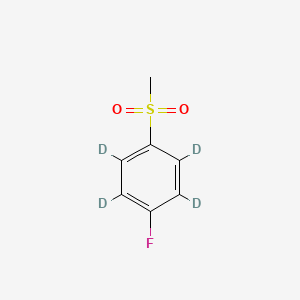
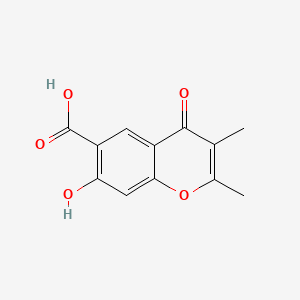
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)
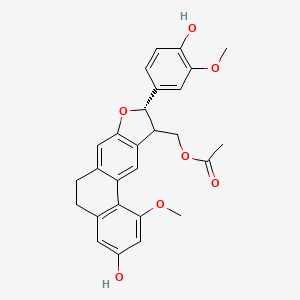
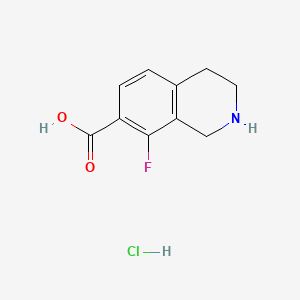
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)


